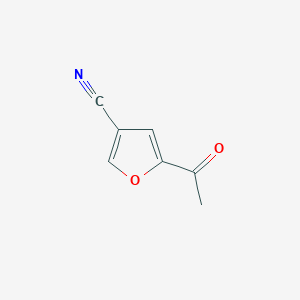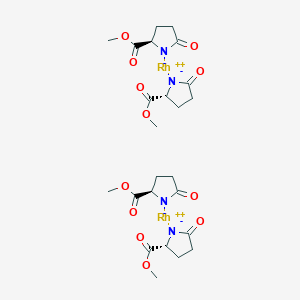
2-méthyl-3-phényloxirane-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as BMK ethyl glycidate, is an organic compound with the molecular formula C12H14O3. It is a member of the glycidic esters family and is characterized by the presence of an oxirane (epoxide) ring and an ester functional group. This compound is notable for its applications in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is a precursor in the synthesis of pharmaceutical substances.
Industrial Applications: It is used in the production of fragrances and flavoring agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This involves the reaction of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base. The reaction proceeds via the formation of an intermediate glycidic acid, which is then esterified to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 2-methyl-3-phenyloxirane-2-carboxylate typically involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone (P2P) and sodium chloride when treated with hydrochloric acid.
Oxidation and Reduction: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Phenylacetone (P2P): Formed through hydrolysis.
Diols: Formed through the opening of the epoxide ring.
Various Ester Derivatives: Formed through nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-3-phenyloxirane-2-carboxylate involves the reactivity of its epoxide ring and ester functional group. The epoxide ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The ester group can participate in nucleophilic substitution reactions, further expanding its utility in chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methyl-3-phenyloxirane-2-carboxylate:
Uniqueness
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is unique due to its specific combination of an epoxide ring and an ester group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to form phenylacetone through hydrolysis is particularly noteworthy in pharmaceutical research .
Propriétés
IUPAC Name |
ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLNEHAZVPEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488661 | |
| Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41232-97-7 | |
| Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















